Cas no 641571-10-0 (Nilotinib)
닐로티닙(Nilotinib)은 티로신 키나아제 억제제로, 만성 골수성 백혈병(CML)의 치료에 사용되는 표적 항암제입니다. BCR-ABL 티로신 키나아제를 선택적으로 억제하여 암 세포의 증식을 차단하는 메커니즘을 가지며, 기존 치료제인 이마티닙에 내성이 있는 경우에도 효과적입니다. 닐로티닙은 높은 생체이용률과 우수한 약동학적 특성을 보이며, 혈뇌장벽을 통한 투과성이 낮아 중추신경계 부작용이 적다는 장점이 있습니다. 또한, 다른 약물과의 상호작용 위험이 비교적 낮아 복용 편의성이 높습니다. 주요 부작용으로는 QT 간격 연장, 간기능 이상 등이 보고되며, 정기적인 모니터링이 필요합니다.
Nilotinib structure
Product Name:Nilotinib
CAS 번호:641571-10-0
MF:C28H22F3N7O
메가와트:529.515795230865
MDL:MFCD09833716
CID:68533
PubChem ID:644241
Update Time:2025-11-10
Nilotinib 화학적 및 물리적 성질
이름 및 식별자
-
- Nilotinib
- AMN 107
- Benzamide, 4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]-
- 4-methyl-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[(4 -pyridin-3-ylpyrimidin-2-yl)amino]benzamide Nilotinib(TINIBS )
- 4-Methyl-3-((4-(3-pyridinyl)-2-pyrimidinyl)amino)-N-(5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)phenyl)benzamide
- Nilotinib for research
- Tasigna
- Nilotinib &
- its intermediates (Developing)
- Nilotinib (AMN-107)
- 4-Methyl-N-(3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)-phenyl)-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzamide
- Benzamide, 4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[[4-(3-pyrid...
- Nilotinib (AMN-107,Tasigna®)
- Nilotinib(AMN 107)
- Posaconazole inter
-  
- Afatinib
- AMN-107
- BIBW2992
- its intermediates
- Nilotinib,AMN107,Tasigna
- TASIGNA NILOTINIB
- Nilotinib & its intermediates
- Nilotinib & its intermediates
- AMN107
- 4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]benzamide
- C28H22F3N7O
- HHZIURLSWUIHRB-UHFFFAOYSA-N
- NSC747599
- 4-Methyl-N-(3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl
- FT-0654026
- NILOTINIB [MI]
- Nilotinib [USAN:INN:BAN]
- Z1741976994
- HMS3748E11
- CHEBI:52172
- NCGC00183285-04
- NILOTINIB [INN]
- HMS3244A14
- F41401512X
- EX-A8380
- AB01273978-02
- 3gp0
- D08953
- Q-101348
- NCGC00183285-03
- 4-methyl-N-[3-(4-methyl-imidazol-1-yl)-5-trifluoromethyl-phenyl]-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-benzamide
- UNII-F41401512X
- Nilotinib,AMN107,Tasigna;4-methyl-N-(3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl)-3-((4-pyridin-3-ylpyrimidin-2-yl)amino)benzamide
- NSC 747599
- NILOTINIB (USP-RS)
- NILOTINIB [HSDB]
- BRD-K81528515-001-04-7
- BN164654
- 4-Methyl-N-(3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl)-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzamide
- 4-Methyl-N-[3-(4-methyl-1-imidazolyl)-5-(trifluoromethyl)phenyl]-3-[[4-(3-pyridyl)-2-pyrimidyl]amino]benzamide
- 4-methyl-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino] benzamide
- Nilotinib [USAN]
- AB01273978_03
- NSC-800804
- NSC800804
- NILOTINIB [USP-RS]
- N-(3-(3-(1H-Imidazolyl)propoxy)phenyl)-4-methyl-3-((4-(3-pyridinyl)-2-pyrimidinyl)amino)benzamide
- Benzamide, 4-methyl-N-((3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl)-3-(4-(3-pyridinyl)-2-pyrimidinyl)amino)-
- 641571-10-0
- BENZAMIDE, 4-METHYL-N-(3-(4-METHYL-1H-IMIDAZOL-1-YL)-5-(TRIFLUOROMETHYL)PHENYL)-3-((4-(3-PYRIDINYL)-2-PYRIMIDINYL)AMINO)-
- Nilotinib free base
- Benzamide, 4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]- (9CI)
- nilotinibum
- 4-methyl-N-(3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl)-3-{(4-(pyridin-3-yl)pyrimidin-2-yl)amino}benzamide
- AKOS005063561
- HMS3244B13
- HMS3654M07
- 4-Methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzamide
- BCPP000149
- DTXCID3022663
- MLS003915611
- L01XE08
- AMN 107 Base Form
- Nilotinib (USAN/INN)
- NSC-747599
- 4-METHYL-N-(3-(4-METHYL-1H-IMIDAZOL-1-YL)-5-(TRIFLUOROMETHYL)PHENYL)-3-((4-PYRIDIN-3-YLPYRIMIDIN-2-YL)AMINO)BENZAMIDE
- A834657
- NILOTINIB [MART.]
- HY-10159
- AM20090651
- HMS3295A23
- EN300-7381984
- N-8207
- 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]-N-[5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)phenyl]benzamide
- Nilotinib- Bio-X
- AC-647
- MFCD09833716
- BCP9000989
- SY024415
- NILOTINIB [EMA EPAR]
- NS00000665
- NILOTINIB [WHO-DD]
- NCGC00183285-15
- CHEMBL255863
- HSDB 7842
- AS-16214
- SW218083-2
- SB17315
- s1033
- Q412327
- 4-Methyl-N-(3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl)-3-((4-pyridin-3-ylpyrimidin-2-yl)amino)benzamide
- 4-Methyl-N-(3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl)-3-(4-(pyridin-3-yl)pyrimidin-2-ylamino)benzamide
- NCGC00183285-09
- NILOTINIB (MART.)
- MLS006010160
- SMR002544680
- 4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}benzamide
- 641571-10-0 (free base)
- AB01273978-01
- SCHEMBL7901
- 4-methyl-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]benzamide
- 4-Methyl-3-(4-(3-pyridinyl)-2-pyrimidinyl)amino)-N-[5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)phenyl]benzamide
- 4-methyl-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[[5-(3-pyridyl)pyrimidin-2-yl]amino]benzamide
- EC 700-544-5
- DB04868
- SR-01000931150
- DTXSID5042663
- HMS3244A13
- SR-01000931150-2
- NILOTINIB [VANDF]
- NCGC00183285-01
- 1353151-22-0
- CS-0102
- GTPL5697
- BCP01367
- BDBM50237710
- CCG-264784
- Benzamide, 4-methyl-N-(3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl)-3-(4-(3-pyridinyl)-2-pyrimidinyl)amino)-
- Nilotinib?
- BRD-K81528515-001-13-8
- 4-methyl-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[(4 -pyridin-3-ylpyrimidin-2-yl)amino]benzamide
- SDCCGSBI-0634418.P004
-
- MDL: MFCD09833716
- 인치: 1S/C28H22F3N7O/c1-17-5-6-19(10-25(17)37-27-33-9-7-24(36-27)20-4-3-8-32-14-20)26(39)35-22-11-21(28(29,30)31)12-23(13-22)38-15-18(2)34-16-38/h3-16H,1-2H3,(H,35,39)(H,33,36,37)
- InChIKey: HHZIURLSWUIHRB-UHFFFAOYSA-N
- 미소: FC(C1C=C(C=C(C=1)N1C=NC(C)=C1)NC(C1C=CC(C)=C(C=1)NC1N=CC=C(C2C=NC=CC=2)N=1)=O)(F)F
계산된 속성
- 정밀분자량: 529.18400
- 동위원소 질량: 529.184
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 2
- 수소 결합 수용체 수량: 9
- 중원자 수량: 39
- 회전 가능한 화학 키 수량: 6
- 복잡도: 817
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 0
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 소수점 매개변수 계산 참조값(XlogP): 4.9
- 토폴로지 분자 극성 표면적: 97.6
실험적 성질
- 색과 성상: No data available
- 밀도: 1.36
- 융해점: 230-242°C
- 비등점: No data available
- 플래시 포인트: No data available
- 굴절률: 1.65
- 용해도: 生物体外In Vitro:DMSO溶解度6 mg/mL(11.33 mM;Need ultrasonic)H2O< 0.1 mg/mL(insoluble)
- PSA: 97.62000
- LogP: 6.50180
Nilotinib 보안 정보
- 신호어:Warning
- 피해 선언: H315; H319; H335
- 경고성 성명: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- 위험물 운송번호:2206
- 보안 지침: H303 삼키는 것은 해로울 수 있다 + H313 피부 접촉은 해로울 수 있다 + h333 흡입은 몸에 해로울 수 있다
- 저장 조건:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
- 포장 범주:III
- 위험 등급:6.1(b)
- 포장 등급:III
- 보안 용어:6.1(b)
Nilotinib 가격추가 >>
| 관련 분류 | No. | Product Name | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
|---|---|---|---|---|---|---|---|---|
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | NN7429-1g |
Nilotinib |
641571-10-0 | ≥98% | 1g |
¥950.00 元 | 2023-09-15 | |
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | NN7429-250mg |
Nilotinib |
641571-10-0 | ≥98% | 250mg |
¥350.00 元 | 2023-09-15 | |
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | NN7429-25mg |
Nilotinib |
641571-10-0 | ≥98% | 25mg |
¥150.00 元 | 2023-09-15 | |
| DC Chemicals | DC3144-100 mg |
Nilotinib |
641571-10-0 | >98% | 100mg |
$100.0 | 2022-02-28 | |
| DC Chemicals | DC3144-250 mg |
Nilotinib |
641571-10-0 | >98% | 250mg |
$200.0 | 2022-02-28 | |
| DC Chemicals | DC3144-1 g |
Nilotinib |
641571-10-0 | >98% | 1g |
$500.0 | 2022-02-28 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-CH607-100mg |
Nilotinib |
641571-10-0 | 99% | 100mg |
¥228.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-CH607-25mg |
Nilotinib |
641571-10-0 | 99% | 25mg |
¥110.0 | 2022-06-10 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N126111-250mg |
Nilotinib |
641571-10-0 | ≥99% | 250mg |
¥264.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N126111-25mg |
Nilotinib |
641571-10-0 | ≥99% | 25mg |
¥82.90 | 2023-09-01 |
Nilotinib 공급 업체
Amadis Chemical Company Limited
골드 회원
(CAS:641571-10-0)Nilotinib
주문 번호:A834657
인벤토리 상태:in Stock
재다:5g
순결:99%
마지막으로 업데이트된 가격 정보:Friday, 30 August 2024 06:30
가격 ($):312.0
Email:sales@amadischem.com
Suzhou Senfeida Chemical Co., Ltd
골드 회원
(CAS:641571-10-0)Nilotinib
주문 번호:sfd13076
인벤토리 상태:in Stock
재다:200kg
순결:99.9%
마지막으로 업데이트된 가격 정보:Friday, 19 July 2024 14:36
가격 ($):discuss personally
Email:sales2@senfeida.com
Tiancheng Chemical (Jiangsu) Co., Ltd
골드 회원
(CAS:641571-10-0)Nilotinib
주문 번호:LE895
인벤토리 상태:in Stock
재다:25KG,200KG,1000KG
순결:99%
마지막으로 업데이트된 가격 정보:Friday, 20 June 2025 11:39
가격 ($):discuss personally
Email:18501500038@163.com
Nilotinib 관련 문헌
-
Benjamin J. Deadman,Mark D. Hopkin,Ian R. Baxendale,Steven V. Ley Org. Biomol. Chem. 2013 11 1766
-
M. R. Siddique,A. V. Rutter,K. Wehbe,G. Cinque,G. Bellisola,J. Sulé-Suso Analyst 2017 142 1299
-
Ming Wen,Chao Shen,Linfang Wang,Pengfei Zhang,Jianzhong Jin RSC Adv. 2015 5 1522
-
Irena Philipova,Rositsa Mihaylova,Georgi Momekov,Rostislava Angelova,Georgi Stavrakov RSC Med. Chem. 2023 14 880
-
Huai-long Xu,Zi-jie Wang,Xiao-meng Liang,Xin Li,Zheng Shi,Nan Zhou,Jin-ku Bao Mol. BioSyst. 2014 10 1524
641571-10-0 (Nilotinib) 관련 제품
- 822-36-6(4-Methylimidazole)
- 152459-95-5(Imatinib)
- 152460-10-1(6-methyl-N1-[4-(pyridin-3-yl)pyrimidin-2-yl]benzene-1,3-diamine)
- 220127-57-1(Imatinib mesylate)
- 726169-73-9(Mocetinostat)
- 887650-05-7(Lyn-IN-1)
- 859212-16-1(Bafetinib)
- 1246817-85-5(Nilotinib N-Oxide)
- 641569-94-0(4-Methyl-3-4-(3-pyridinyl)-2-pyrimidinylaminobenzoic acid)
- 641569-97-3(Ethyl 4-Methyl-3-4-(3-pyridinyl)-2-pyrimidinylaminobenzoate)